(2-Phenylethyl)di(propan-2-yl)phosphane
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Overview
Description
(2-Phenylethyl)di(propan-2-yl)phosphane is a tertiary phosphine compound with the molecular formula C14H23P. It is characterized by the presence of a phosphorous atom bonded to two isopropyl groups and a 2-phenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethyl)di(propan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorophosphine with phenylethylmagnesium bromide followed by the addition of isopropylmagnesium chloride can yield the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethyl)di(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.
Coordination: The phosphine can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated or acylated phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(2-Phenylethyl)di(propan-2-yl)phosphane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-Phenylethyl)di(propan-2-yl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing reactive intermediates and enhancing the reactivity of the metal.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: A bidentate ligand with similar isopropyl groups but different coordination properties.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another tertiary phosphine with bulky cyclohexyl groups, used in similar catalytic applications.
Uniqueness
(2-Phenylethyl)di(propan-2-yl)phosphane is unique due to its specific combination of phenylethyl and isopropyl groups, which confer distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other phosphines may not perform as well.
Properties
CAS No. |
311817-70-6 |
---|---|
Molecular Formula |
C14H23P |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-phenylethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H23P/c1-12(2)15(13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
YRCRBMGGDUYSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CCC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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